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molecular formula C8H6N2O5S B8735876 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-sulphonic acid CAS No. 952-11-4

1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-sulphonic acid

Cat. No. B8735876
M. Wt: 242.21 g/mol
InChI Key: QMDBZGCCRMDYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04267325

Procedure details

2,3(1H, 4H)-Quinoxalinedione (10 g) was added portionwise to a stirred mixture of 65% fuming sulphuric acid (10 ml) and conc. sulphuric acid (40 ml) at room temperature. After stirring for 30 minutes at 55°-60°, the mixture was worked up as in example 1 to give the hydrated crystalline product (15.3 g, mp. >300°).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3](=[O:11])[C:2]1=[O:12].[S:13](=O)(=[O:16])([OH:15])[OH:14]>>[O:12]=[C:2]1[C:3](=[O:11])[NH:4][C:5]2[C:10](=[CH:9][CH:8]=[C:7]([S:13]([OH:16])(=[O:15])=[O:14])[CH:6]=2)[NH:1]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(C(NC2=CC=CC=C12)=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 55°-60°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2NC1=O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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